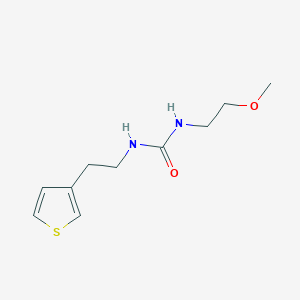

1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

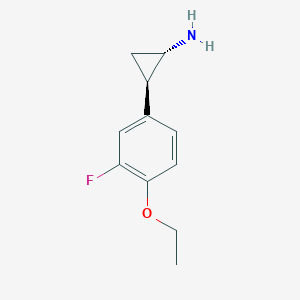

The compound “1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea” appears to be a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group attached to two amine groups. They are widely used in medicinal chemistry due to their biological activity.

Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, urea derivatives are typically synthesized through the reaction of an isocyanate with an amine. The thiophene and methoxyethyl groups could be introduced through further synthetic steps, although the specifics would depend on the available starting materials and the desired synthetic route.Molecular Structure Analysis

The molecule contains a urea group, a thiophene ring, and a methoxyethyl group. The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom, which can contribute to the molecule’s aromaticity and potentially its reactivity. The methoxyethyl group is an ether group, which could affect the molecule’s polarity and solubility.Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form amines and carbon dioxide. The thiophene ring can participate in electrophilic aromatic substitution reactions, and the ether group can be cleaved under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. The presence of the thiophene ring could contribute to its aromaticity and potentially its stability. The ether group could affect its polarity and solubility.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Directed Lithiation of Urea Derivatives : Research by Smith, El‐Hiti, and Alshammari (2013) discusses the directed lithiation of N,N-dimethylurea and tert-butyl carbamate derivatives, showcasing methods to achieve high yields of substituted products through lithiation and electrophilic substitution, which could be analogous to synthetic pathways involving 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea (Smith, El‐Hiti, & Alshammari, 2013).

Novel Acetylcholinesterase Inhibitors : Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, evaluating their antiacetylcholinesterase activity. This study underscores the role of urea derivatives in developing pharmacologically active molecules, suggesting potential research avenues for 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea in similar domains (Vidaluc et al., 1995).

Molecular Structure and Analysis

Antitumor Activities and Docking Study : A study by Hu et al. (2018) on the synthesis, crystal structure, and antitumor activities of a specific urea compound provides a template for investigating the structure-activity relationships of urea derivatives, including 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea. Such research could inform the design of new drugs with improved efficacy and specificity (Hu et al., 2018).

Pharmacological Applications

Anti-proliferative Activity and Tumor Cell Selectivity : The pronounced anti-proliferative activity and selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, as researched by Thomas et al. (2017), illustrate the therapeutic potential of urea derivatives in cancer treatment. This suggests that similar compounds, such as 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea, could be explored for their tumor-selective properties (Thomas et al., 2017).

Safety And Hazards

As with any chemical compound, handling “1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information.

Direcciones Futuras

The study of urea derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery and development. Future research could explore the biological activity of this compound, its potential as a therapeutic agent, and the development of efficient synthetic routes for its production.

Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and specific analysis, further study and experimentation would be required. Always follow appropriate safety guidelines when handling chemical compounds.

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-3-(2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-14-6-5-12-10(13)11-4-2-9-3-7-15-8-9/h3,7-8H,2,4-6H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYGBSAPBIPWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCC1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2839792.png)

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2839800.png)

![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2839801.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2839803.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2839806.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)

![6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2839815.png)